molecular formula C6H5BrO2S B1374246 5-Bromo-2-methylthiophene-3-carboxylic acid CAS No. 1344027-40-2

5-Bromo-2-methylthiophene-3-carboxylic acid

Cat. No.: B1374246
CAS No.: 1344027-40-2
M. Wt: 221.07 g/mol
InChI Key: WYEYXOWAHAJXHE-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-carboxylic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the thiophene ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylthiophene followed by carboxylation. The process typically includes:

    Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form the carboxylic acid group at the 3-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylthiophene-3-carboxylic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology and Medicine: In pharmaceutical research, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is utilized in the production of advanced materials such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its role in material science is significant due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylthiophene-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In material science, its electronic properties enable it to function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

  • 5-Bromo-3-methylthiophene-2-carboxylic acid
  • 2-Bromo-3-methylthiophene
  • 5-Bromo-2-thiophenecarboxylic acid

Comparison: 5-Bromo-2-methylthiophene-3-carboxylic acid is unique due to the specific positioning of the bromine, methyl, and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis, pharmaceuticals, and materials science. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in various research and industrial contexts.

Properties

IUPAC Name

5-bromo-2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYXOWAHAJXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344027-40-2
Record name 5-bromo-2-methylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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